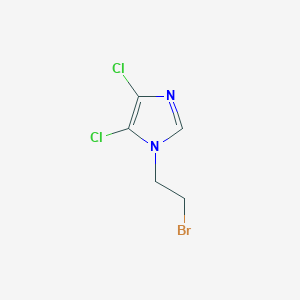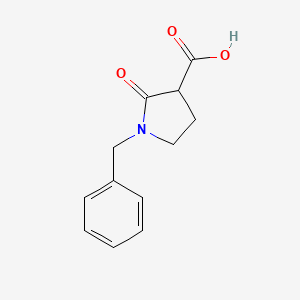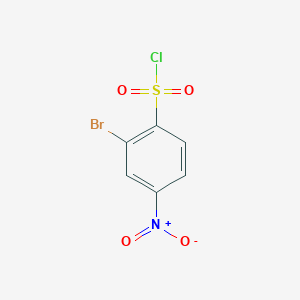![molecular formula C17H23N3O2 B3033703 1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one CAS No. 113933-07-6](/img/structure/B3033703.png)
1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one
Overview
Description
1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. This compound is characterized by the presence of a pyrrolidinone ring, a benzylpiperazine moiety, and an oxoethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one typically involves the reaction of N-substituted piperidines with specific reagents under controlled conditions. One common method involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often include the use of specific oxidants and additives to achieve the desired product selectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzylpiperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the benzylpiperazine moiety .
Scientific Research Applications
1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to fit into the active sites of target proteins, stabilizing enzyme-inhibitor complexes through hydrophobic interactions .
Comparison with Similar Compounds
1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.
Benzylpiperazine derivatives: Compounds with the benzylpiperazine moiety often show similar pharmacological properties.
Pyrrolopyrazine derivatives: These compounds have similar synthetic approaches and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16-7-4-8-20(16)14-17(22)19-11-9-18(10-12-19)13-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMUYWLKEOHLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033624.png)

![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B3033627.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B3033628.png)
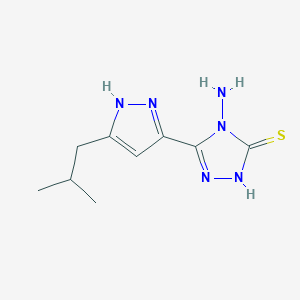
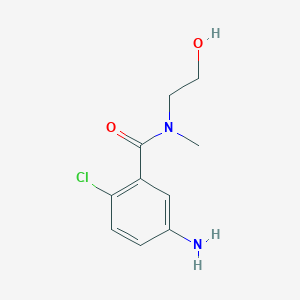
![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)
![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/structure/B3033635.png)
![2-[[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanoic acid](/img/structure/B3033636.png)
![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B3033638.png)
